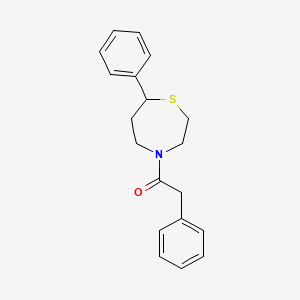

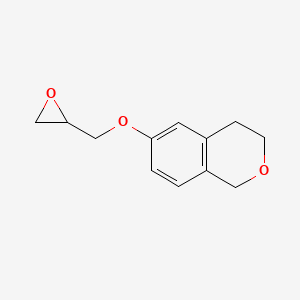

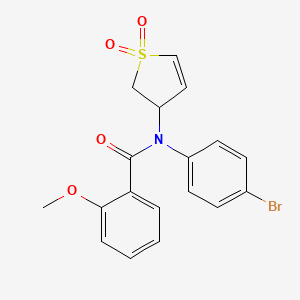

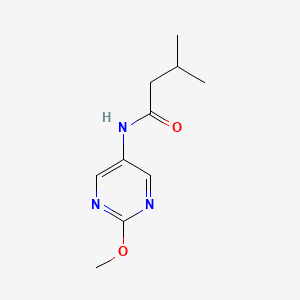

![molecular formula C17H17N3O B2584461 N-[2-(1H-benzimidazol-2-yl)phenyl]-2-methylpropanamide CAS No. 176693-64-4](/img/structure/B2584461.png)

N-[2-(1H-benzimidazol-2-yl)phenyl]-2-methylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzimidazole derivatives are a class of compounds that have a bicyclic structure, consisting of a benzene ring fused to an imidazole ring . They have been found to exhibit a wide range of biological activities and are used in the development of various drugs .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acids, aldehydes, or nitriles . The specific synthesis process for “N-[2-(1H-benzimidazol-2-yl)phenyl]-2-methylpropanamide” is not available in the literature I have access to.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be analyzed using X-ray crystallography . This technique provides precise information about bond lengths, bond angles, torsion angles, and molecular dimensions .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions. For example, some benzimidazole derivatives have been found to inhibit tubulin polymerization, which can impede cell division .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

N-benzimidazol-1-yl-methyl-benzamide derivatives, which are closely related to N-[2-(1H-benzimidazol-2-yl)phenyl]-2-methylpropanamide, have been synthesized and evaluated for antimicrobial activity. These compounds demonstrated effectiveness against various microbes, including Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, Staphylococcus aureus, Candida albicans, and Aspergillus niger. Notably, certain derivatives showed significant antimicrobial properties, suggesting potential applications in combating microbial infections (Sethi, Arora, Saini, & Jain, 2016).

Tumor Hypoxia Markers

Novel nitroimidazole-based derivatives, structurally related to this compound, have been synthesized and evaluated as tumor hypoxia markers. These compounds, when radioiodinated, showed potential in accumulating selectively in hypoxic tumor cells, indicating their applicability in identifying and targeting hypoxic regions within tumors (Li, Chu, Liu, & Wang, 2005).

Anticancer Evaluation

Similar benzimidazole derivatives have been synthesized and assessed for anticancer properties. Some of these compounds exhibited notable activity against cancer cell lines, suggesting the potential of this compound related structures in cancer therapy. This includes efficacy against breast cancer cell lines (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

Antioxidant Activity

In the realm of antioxidant research, derivatives of benzimidazole, which share structural similarity with this compound, have shown promising antioxidant properties. This suggests potential applications in combating oxidative stress-related diseases (Saini, Dhiman, Mittal, & Kumar, 2016).

Wirkmechanismus

Target of Action

The primary target of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)isobutyramide Compounds containing the benzimidazole moiety have been known to target dihydrofolate reductase (dhfr), an enzyme involved in purine synthesis .

Mode of Action

The exact mode of action of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)isobutyramide For instance, they can inhibit the activity of DHFR, thereby disrupting purine synthesis .

Biochemical Pathways

The specific biochemical pathways affected by N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)isobutyramide Given the potential target of dhfr, it can be inferred that the compound may affect the purine synthesis pathway .

Result of Action

The molecular and cellular effects of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)isobutyramide Benzimidazole derivatives have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)phenyl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-11(2)17(21)20-13-8-4-3-7-12(13)16-18-14-9-5-6-10-15(14)19-16/h3-11H,1-2H3,(H,18,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLGMRMJENRKJRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=CC=C1C2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Fluorobenzyl)amino]-4-isopropylpyrimidine-5-carboxylic acid](/img/structure/B2584381.png)

![Methyl 3-(3-methoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2584382.png)

![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2584387.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2584391.png)

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfanylbenzamide](/img/structure/B2584393.png)

![N-(2,5-dimethoxyphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}acetamide](/img/structure/B2584397.png)

![N-(furan-2-ylmethyl)-4-morpholino-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2584399.png)

![5-bromo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2584400.png)